An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-8-nitroquinoline
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-8-nitroquinoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Chloro-8-nitroquinoline, a quinoline derivative of interest in chemical and pharmaceutical research. This document is intended to serve as a foundational resource, presenting available quantitative data, outlining relevant experimental methodologies, and illustrating a logical workflow for property determination.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of 4-Chloro-8-nitroquinoline (CAS No: 23833-99-0). It is important to note that while the molecular formula and weight are fundamental constants, several other parameters are based on computational predictions and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₉H₅ClN₂O₂ | |
| Molecular Weight | 208.60 g/mol | [1] |
| Melting Point | Data Not Available | |
| Boiling Point | 339.9±27.0°C (Predicted) | [1] |
| Aqueous Solubility | Data Not Available | [1] |
| pKa | -0.22±0.30 (Predicted) | [2] |
| LogP | 2.7964 (Predicted) | [3] |
Experimental Protocols for Physicochemical Property Determination
The following sections detail standardized experimental protocols that are broadly applicable for the determination of the physicochemical properties of organic compounds such as 4-Chloro-8-nitroquinoline.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity.
Methodology: Capillary Method
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Sample Preparation: A small amount of the dry, powdered 4-Chloro-8-nitroquinoline is packed into a capillary tube, sealed at one end.
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Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a thermometer or a digital temperature probe.
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Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower, more precise heating rate (e.g., 1-2°C per minute) near the expected melting point.
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Observation: The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting range.
Aqueous Solubility Determination
Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.
Methodology: Shake-Flask Method
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Sample Preparation: An excess amount of 4-Chloro-8-nitroquinoline is added to a known volume of distilled water in a flask.
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Equilibration: The flask is sealed and agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
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Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
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Quantification: A known volume of the clear, saturated supernatant is carefully removed and the concentration of the dissolved 4-Chloro-8-nitroquinoline is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
pKa Determination
The pKa is a measure of the acidity or basicity of a compound.
Methodology: Potentiometric Titration
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Solution Preparation: A known concentration of 4-Chloro-8-nitroquinoline is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent if the compound has low aqueous solubility.
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Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
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pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
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Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of the lipophilicity of a compound, which is its ability to dissolve in fats, oils, and lipids.
Methodology: Shake-Flask Method
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Phase Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.
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Partitioning: A known amount of 4-Chloro-8-nitroquinoline is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with an equal volume of the other phase in a separatory funnel.
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Equilibration: The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
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Quantification: The concentration of 4-Chloro-8-nitroquinoline in both the n-octanol and the aqueous phases is determined using an appropriate analytical method (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Logical Workflow for Physicochemical Profiling
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like 4-Chloro-8-nitroquinoline.
